REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[N+:4]([O-])([N+:6]([O-:8])=[O:7])=[O:5].[C:10](=O)([O-:12])[O-:11].[K+:14].[K+]>>[N:4]([N:2]([CH3:3])[CH3:1])=[O:5].[N+:6]([O-:8])([O-:11])=[O:7].[K+:14].[C:10](=[O:12])=[O:11] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
N-nitrosodimethylamine
|
Type
|
product
|
Smiles
|
N(=O)N(C)C
|
Name
|
potassium nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
carbon dioxide
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[N+:4]([O-])([N+:6]([O-:8])=[O:7])=[O:5].[C:10](=O)([O-:12])[O-:11].[K+:14].[K+]>>[N:4]([N:2]([CH3:3])[CH3:1])=[O:5].[N+:6]([O-:8])([O-:11])=[O:7].[K+:14].[C:10](=[O:12])=[O:11] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)N(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[N+:4]([O-])([N+:6]([O-:8])=[O:7])=[O:5].[C:10](=O)([O-:12])[O-:11].[K+:14].[K+]>>[N:4]([N:2]([CH3:3])[CH3:1])=[O:5].[N+:6]([O-:8])([O-:11])=[O:7].[K+:14].[C:10](=[O:12])=[O:11] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)N(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |